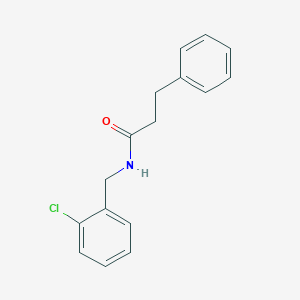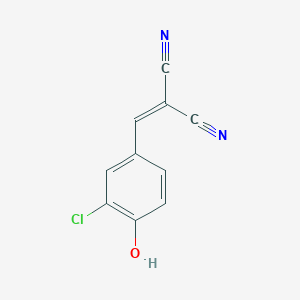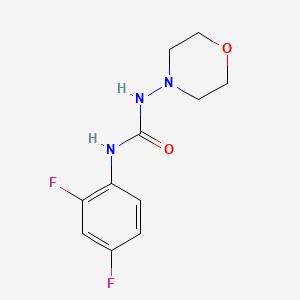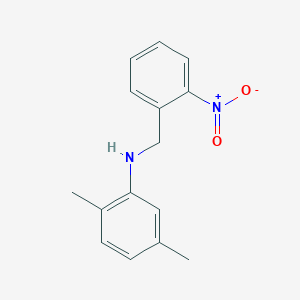
N-(2-chlorobenzyl)-3-phenylpropanamide
Vue d'ensemble
Description
N-(2-chlorobenzyl)-3-phenylpropanamide, also known as CBPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBPP belongs to the class of amides and is a white crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
N-(2-chlorobenzyl)-3-phenylpropanamide and its derivatives are extensively studied in the field of chemical synthesis and structural analysis. For instance, Demir et al. (2016) focused on the synthesis and characterization of a similar compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide. They utilized X-ray diffraction, IR, NMR, and UV-Vis spectra for characterization and also performed computational studies using DFT calculations to analyze its structure and properties (Demir et al., 2016).
Chemoselective Reactions
In another study, Hajji et al. (2002) investigated the reactivity of a structurally related compound, (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, against dihaloalkanes and aldehydes. Their research provided insights into chemoselective reactions, leading to the synthesis of hexahydro-4-pyrimidinones or oxazolidines (Hajji et al., 2002).
Novel Synthetic Pathways
Research by Wang et al. (2021) introduced a new approach for synthesizing 3,3-disubstituted oxindole derivatives using phenylpropanamide derivatives. This study highlights an efficient and metal-free method for intramolecular C-N bond formation, showcasing the potential of phenylpropanamide derivatives in organic synthesis (Wang et al., 2021).
Spectroscopic and Computational Studies
Öztürk et al. (2019) conducted comprehensive structural, vibrational, magnetic, and electronic analyses of N-phenylpropanamide. They combined experimental techniques with DFT/B3LYP computational methods, providing a deeper understanding of the molecular properties of such compounds (Öztürk et al., 2019).
Antimicrobial Activity
The antimicrobial properties of phenylpropanamide derivatives have also been a subject of interest. Idhayadhulla et al. (2014) synthesized a series of N-phenylacetamide derivatives and evaluated their antibacterial and antifungal activities. Their findings contribute to the understanding of the potential use of these compounds in antimicrobial applications (Idhayadhulla et al., 2014).
Biochemical Receptor Interaction
Li et al. (2009) focused on the synthesis and structure-activity relationship of N-benzyl-3-phenylpropanamides as antagonists of the TRPV1 receptor. This research is significant in understanding the interaction of phenylpropanamides with biochemical receptors, leading to potential therapeutic applications (Li et al., 2009).
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c17-15-9-5-4-8-14(15)12-18-16(19)11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCOHWGFMBHHQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7H-benzo[e]perimidin-7-one](/img/structure/B5861479.png)




![2-chloro-4,5-difluoro-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5861518.png)
![1-(4-bromophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole](/img/structure/B5861527.png)
![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5861533.png)
![1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5861542.png)




![3-allyl-5,5-dimethyl-2-(methylthio)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5861594.png)